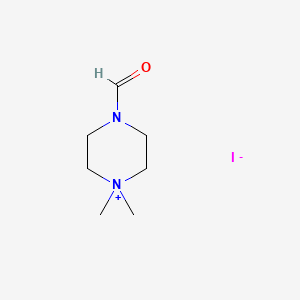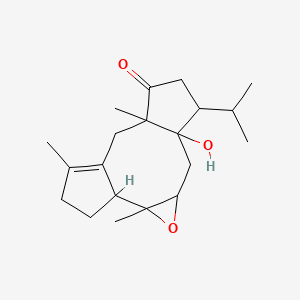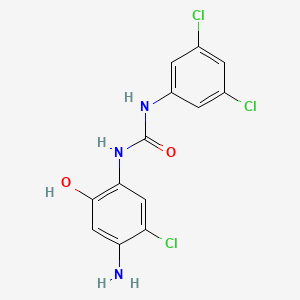![molecular formula C17H34ClPSn B14364705 {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane CAS No. 90127-41-6](/img/structure/B14364705.png)
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane is an organophosphorus compound that features a unique combination of tin, phosphorus, and chlorine atoms
Preparation Methods
The synthesis of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents . One common method includes the reaction of a chlorophosphine with a stannylated propyl derivative under controlled conditions. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar compounds include other organophosphorus compounds with tin and chlorine atoms. For example:
Dibutyl-[3-(chlorodimethylstannyl)propyl]phosphane: Similar structure but with different alkyl groups.
Triphenylphosphine: A widely used phosphine ligand with different substituents.
The uniqueness of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane lies in its specific combination of substituents, which can impart distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
90127-41-6 |
|---|---|
Molecular Formula |
C17H34ClPSn |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-[chloro(dimethyl)stannyl]propyl-dicyclohexylphosphane |
InChI |
InChI=1S/C15H28P.2CH3.ClH.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
AFGDDBBEZGGVIS-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(CCCP(C1CCCCC1)C2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
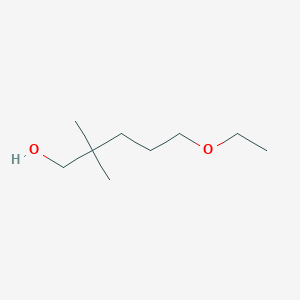
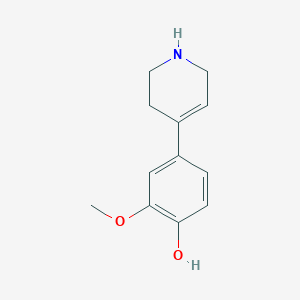
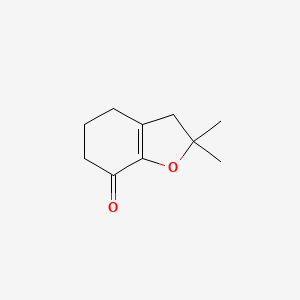
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
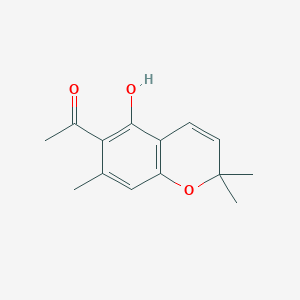
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
